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Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951 Get Quote

BAY-549: A Potent Inhibitor of ROCK1 and
ROCK2 Kinases
This technical guide provides an in-depth overview of the inhibitory activity of BAY-549 against

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). The

document details the compound's IC50 values, the experimental methodology for their

determination, and the relevant signaling pathway.

Inhibitory Potency of BAY-549
BAY-549, also known as Azaindole 1, is a highly potent and selective, ATP-competitive inhibitor

of the human ROCK1 and ROCK2 enzymes.[1] Its inhibitory concentrations at 50% (IC50) are

in the low nanomolar range, indicating strong affinity and potent inhibition of kinase activity.

The IC50 values for BAY-549 against human ROCK1 and ROCK2, as well as other species'

orthologs, are summarized in the table below.
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Target Enzyme IC50 Value

Human ROCK1 0.6 nM

Human ROCK2 1.1 nM

Murine ROCK2 2.4 nM

Rat ROCK2 0.8 nM

Data compiled from multiple sources.[2][3]

Experimental Protocol for IC50 Determination
The determination of IC50 values for kinase inhibitors like BAY-549 typically involves an in vitro

biochemical assay that measures the enzymatic activity of the purified kinase in the presence

of varying concentrations of the inhibitor. While the specific protocol from the original study is

not detailed in the provided results, a standard methodology for a ROCK kinase activity assay

is outlined below, based on common practices in the field.

Objective: To determine the concentration of BAY-549 required to inhibit 50% of ROCK1 and

ROCK2 enzymatic activity.

Materials and Reagents:

Recombinant human ROCK1 and ROCK2 enzymes

Kinase substrate (e.g., recombinant MYPT1 or a synthetic peptide like S6Ktide)

Adenosine triphosphate (ATP)

BAY-549 compound

Kinase assay buffer

Detection reagent (e.g., Kinase-Glo™ MAX, which measures ATP consumption)

96-well plates
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Plate reader capable of measuring luminescence

Procedure:

Compound Dilution: A serial dilution of BAY-549 is prepared in the kinase assay buffer at

various concentrations. A DMSO control is also included.

Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the

kinase assay buffer, a fixed concentration of the ROCK1 or ROCK2 enzyme, and the kinase

substrate.

Inhibitor Addition: The diluted BAY-549 compound is added to the respective wells, and the

plate is incubated for a predetermined period to allow for the binding of the inhibitor to the

kinase.

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a fixed concentration

of ATP to each well. The plate is then incubated at 30°C for a specific duration (e.g., 60

minutes) to allow for the phosphorylation of the substrate.

Detection: After the incubation period, the detection reagent (e.g., Kinase-Glo™ MAX) is

added to each well. This reagent measures the amount of remaining ATP. The luminescence

signal is inversely proportional to the kinase activity, as active kinases consume ATP.

Data Analysis: The luminescence is measured using a plate reader. The data is then plotted

as kinase activity (or percentage of inhibition) versus the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response

curve.

ROCK Signaling Pathway
ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. The

RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes,

including cytoskeleton organization, cell motility, and smooth muscle contraction.

The diagram below illustrates the core components of the RhoA/ROCK signaling pathway.
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Caption: The RhoA/ROCK signaling pathway.

Pathway Description: Upon stimulation by various extracellular signals, G protein-coupled

receptors (GPCRs) activate Rho guanine nucleotide exchange factors (RhoGEFs).[2]

RhoGEFs, in turn, promote the exchange of GDP for GTP on RhoA, leading to its activation.[2]

Active, GTP-bound RhoA then binds to and activates ROCK1 and ROCK2.

Activated ROCK kinases have several downstream targets that mediate cytoskeletal changes:

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which then phosphorylates

and inactivates cofilin.[4] This leads to the stabilization of actin filaments and the formation of

stress fibers.
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Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit

(MBS) of MLCP, which inhibits the phosphatase's activity.[3][4]

Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC.[3] The direct

phosphorylation of MLC and the inhibition of MLCP both lead to an increase in

phosphorylated MLC, which promotes actomyosin contractility and cell contraction.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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